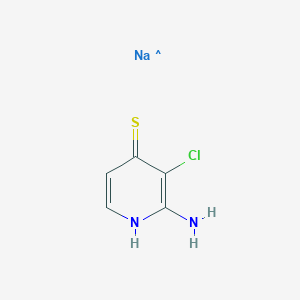

2-Amino-3-chloro-pyridine-4-thiol;sodium salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

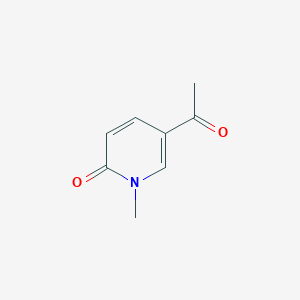

“2-Amino-3-chloro-pyridine-4-thiol sodium salt” is a chemical compound that is structurally similar to pyridinium salts . Pyridinium salts are quite familiar structures in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics .

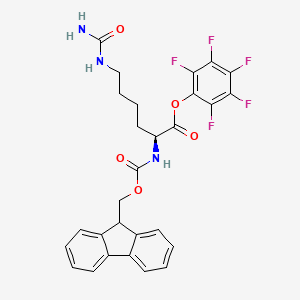

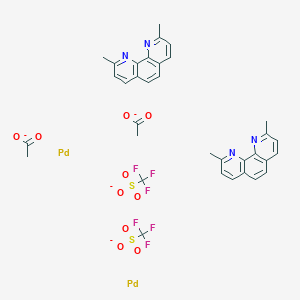

Synthesis Analysis

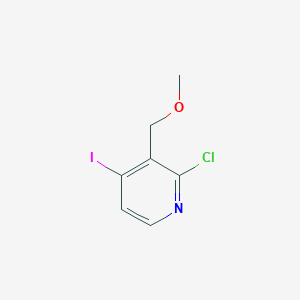

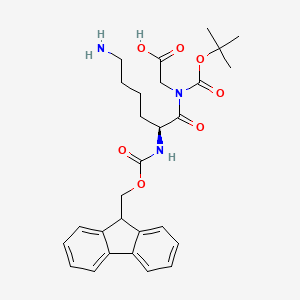

The synthesis of such compounds often involves the use of Grignard reagents . For instance, the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C can afford 2-substituted pyridines in good yields . By exchanging acetic anhydride for DMF in the second step, 2-substituted pyridine N-oxides can be obtained, enabling the synthesis of 2,6-disubstituted pyridines .Molecular Structure Analysis

The molecular structure of “2-Amino-3-chloro-pyridine-4-thiol sodium salt” is likely to be similar to that of 2-Amino-4-chloropyridine, which has an empirical formula of C5H5ClN2 and a molecular weight of 128.56 .Chemical Reactions Analysis

The chemical reactions involving “2-Amino-3-chloro-pyridine-4-thiol sodium salt” are likely to be similar to those of other pyridinium salts . These reactions can include various biological and pharmacological applications such as anti-fungal, anti-tuberculosis, anti-viral, anti-inflammatory, anti-cancer, anti-bacterial, DNA binding, and analgesic properties .Physical and Chemical Properties Analysis

The physical and chemical properties of “2-Amino-3-chloro-pyridine-4-thiol sodium salt” are likely to be similar to those of 2-Amino-4-chloropyridine . For instance, 2-Amino-4-chloropyridine is a solid with a melting point of 129-133 °C .Aplicaciones Científicas De Investigación

Biogenic Amines and Nitrosamine Formation

Research on biogenic amines in fish has shown that certain amines, including histamine, cadaverine, and putrescine, have significant implications for food safety and quality. The involvement of cadaverine and putrescine in the formation of nitrosamines highlights the importance of understanding the interactions between amines and other compounds in food science and toxicology (Bulushi et al., 2009).

Salt in Food Processing

The role of sodium chloride in food processing is well-documented, emphasizing its preservative, antimicrobial, and flavor-enhancing properties. The exploration of sodium chloride substitutes and reduction strategies is critical in addressing health concerns associated with excessive sodium intake, suggesting potential research applications for sodium salt derivatives in developing healthier food products (Albarracín et al., 2011).

Carbon Capture Technologies

Amino acid salt solutions, including sodium salts, have been identified as promising CO2 absorbents in carbon capture and storage (CCS) technologies. The effectiveness of these solutions in capturing CO2 points to potential environmental applications of 2-Amino-3-chloro-pyridine-4-thiol sodium salt in mitigating greenhouse gas emissions (Zhang et al., 2018).

Microbial Food Safety

The antimicrobial properties of sodium chloride are crucial for ensuring the safety and quality of food products. Research on the implications of salt and sodium reduction on microbial food safety underlines the balance between reducing sodium intake and maintaining food safety standards, highlighting a potential research area for sodium salt derivatives (Taormina, 2010).

Soil Salinity Mitigation

Studies on the use of gypsum and bio-organic amendments for mitigating soil salinity stress suggest the potential of sodium salts in agriculture, particularly in enhancing the productivity of saline soils. This application is relevant for 2-Amino-3-chloro-pyridine-4-thiol sodium salt in improving soil conditions for agricultural production (Bello et al., 2021).

Mecanismo De Acción

The mechanism of action of “2-Amino-3-chloro-pyridine-4-thiol sodium salt” is likely to be similar to that of other pyridinium salts . The biological activities of these compounds are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Safety and Hazards

The safety and hazards associated with “2-Amino-3-chloro-pyridine-4-thiol sodium salt” are likely to be similar to those of 2-Amino-4-chloropyridine . For instance, 2-Amino-4-chloropyridine has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Direcciones Futuras

The future directions for research on “2-Amino-3-chloro-pyridine-4-thiol sodium salt” are likely to involve the development of more potent, new, and safe synthetic methodologies for azo dye derivatives . It is expected that many novel applications of these compounds will be discovered in the future .

Propiedades

InChI |

InChI=1S/C5H5ClN2S.Na/c6-4-3(9)1-2-8-5(4)7;/h1-2H,(H3,7,8,9); |

Source

|

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQTCVODGBFPLGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C(C1=S)Cl)N.[Na] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2NaS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![12-hydroxy-1,10-bis(4-naphthalen-2-ylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B6292637.png)

![13-hydroxy-10,16-bis(4-naphthalen-2-ylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B6292655.png)

![10,16-bis(3,5-ditert-butyl-4-methoxyphenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B6292661.png)

![tert-Butyl 4-[(2R)-2-(4-chloro-2-fluoro-phenyl)-2-methyl-1,3-benzodioxol-4-yl]piperidine-1-carboxylate](/img/structure/B6292694.png)

![tert-Butyl 4-[(2S)-2-(4-chloro-2-fluoro-phenyl)-2-methyl-1,3-benzodioxol-4-yl]piperidine-1-carboxylate](/img/structure/B6292701.png)

![Ethyl spiro[1,3-dioxolane-2,5'-1,4,6,7-tetrahydroindazole]-3'-carboxylate](/img/structure/B6292705.png)